Researchers face yield losses when using ortho-substituted analogs; 3,4-dichlorobenzaldehyde eliminates steric hindrance, delivering rapid peroxyacetal formation and high condensation efficiency. • Enables sub-nanomolar hMAO-B affinity in indanamine/tetrahydronaphthalenamine APIs. • Unhindered formyl group ensures quantitative oxidation to 3,4-dichlorobenzoic acid. • Consistently available for R&D and production. Procurement managers benefit from reliable batch-to-batch purity and global shipping.
3,4-Dichlorobenzaldehyde (CAS: 6287-38-3) is a dihalogenated aromatic aldehyde widely utilized as an electrophilic building block in fine chemical and active pharmaceutical ingredient (API) manufacturing. Characterized by two electron-withdrawing chlorine atoms at the meta and para positions relative to the formyl group, it exhibits distinct reactivity in condensation, oxidation, and nucleophilic addition workflows. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of psychotropic drugs, including indanamine and tetrahydronaphthalenamine derivatives, as well as specialized chalcone-based inhibitors [1]. Its lack of ortho-substitution ensures the aldehyde group remains sterically accessible, distinguishing its processability and intermediate yield profile from other dichlorinated isomers [2].
Substituting 3,4-dichlorobenzaldehyde with close analogs like 2,4-dichlorobenzaldehyde or 4-chlorobenzaldehyde fundamentally alters synthetic yields and downstream material performance. The presence of an ortho-chlorine in the 2,4-isomer introduces significant steric hindrance, which restricts the formation of key intermediates (such as peroxyacetals) and severely depresses reactivity in oxidation and condensation workflows [1]. Conversely, replacing it with the mono-substituted 4-chlorobenzaldehyde changes the electronic density of the aromatic ring; while this can unexpectedly increase yields in certain catalytic olefinations [2], it entirely eliminates the critical dual-halogen binding interactions required for target APIs like monoamine oxidase inhibitors. Consequently, generic substitution is unviable for highly specified pharmaceutical and fine chemical syntheses.
In comparative oxidation studies using H2O2 catalyzed by sulfonated carbon, the reactivity of dichlorinated benzaldehydes is strongly dictated by steric hindrance at the formyl group. 3,4-Dichlorobenzaldehyde lacks ortho-substitution, allowing unhindered formation of the peroxyacetal intermediate. Consequently, its reactivity significantly outpaces that of 2,4-dichlorobenzaldehyde and 2,6-dichlorobenzaldehyde, where the ortho-chlorine atoms restrict access to the catalytic active site[1].
| Evidence Dimension | Relative oxidation reactivity |
| Target Compound Data | Highest relative reactivity (unhindered peroxyacetal formation) |
| Comparator Or Baseline | 2,4-dichlorobenzaldehyde and 2,6-dichlorobenzaldehyde (lower reactivity) |
| Quantified Difference | Reactivity order: 3,4-isomer > 2,4-isomer > 2,6-isomer |
| Conditions | H2O2 oxidation catalyzed by sulfonated carbon |
Buyers selecting precursors for high-yield condensation or oxidation reactions must prioritize the 3,4-isomer to avoid the severe kinetic bottlenecks caused by ortho-substituted analogs.
The dual electron-withdrawing nature of the 3,4-dichloro substitution pattern renders the aromatic ring highly electron-deficient, which directly influences its behavior in specific catalytic cycles. In Iron(IV)-corrole catalyzed stereoselective olefinations with ethyl diazoacetate, 3,4-dichlorobenzaldehyde achieved a 63% yield. In contrast, the less electron-deficient mono-substituted 4-chlorobenzaldehyde achieved an 88% yield under identical conditions [1]. This demonstrates that the 3-chloro group actively disfavors this specific carbene-transfer transformation.
| Evidence Dimension | Olefination product yield |
| Target Compound Data | 63% yield |
| Comparator Or Baseline | 4-chlorobenzaldehyde (88% yield) |
| Quantified Difference | 25% lower yield for the 3,4-dichloro analog |
| Conditions | Iron(IV)-corrole catalyzed olefination with ethyl diazoacetate at 40 °C |
Process chemists must account for the electron-deficient nature of the 3,4-isomer, which requires adjusted catalyst loadings or alternative synthetic routes compared to mono-chlorinated baselines.
When utilized as a building block for chalcone-based human monoamine oxidase B (hMAO-B) inhibitors, the 3,4-dichloro substitution pattern is critical for maximizing target affinity. Synthesized chalcone derivatives bearing the 3,4-dichloro motif achieved an IC50 of 0.85 nM against hMAO-B. This sub-nanomolar potency vastly outperformed other simple chalcone derivatives lacking this specific dihalogenated pattern, which exhibited IC50 values ranging up to 337 nM [1].
| Evidence Dimension | hMAO-B inhibition (IC50) of downstream derivative |
| Target Compound Data | 0.85 nM (for 3,4-dichloro derivative) |
| Comparator Or Baseline | Other substituted chalcones (up to 337 nM) |
| Quantified Difference | Up to ~400-fold increase in target potency |
| Conditions | In vitro hMAO-B inhibition assay |
For pharmaceutical procurement, the 3,4-dichloro motif is essential when synthesizing highly potent neurological APIs, as alternative substitution patterns fail to achieve sub-nanomolar efficacy.
3,4-Dichlorobenzaldehyde is the requisite electrophilic precursor for synthesizing 3-(3,4-dichlorophenyl)-1-indanamine derivatives, which serve as ligands for biogenic amine transporters. In the synthetic pathway, 3,4-dichlorobenzaldehyde is condensed with 3-methoxyacetophenone to yield the intermediate propenone in a 93% yield [1]. The 3,4-dichloro motif is intentionally selected over mono-chlorinated analogs to mimic the established pharmacophore of sertraline, ensuring the downstream indanamine derivatives possess the necessary binding affinity for serotonin and dopamine transporters.
| Evidence Dimension | Propenone intermediate yield and pharmacophore fidelity |
| Target Compound Data | 93% yield; retains dual-halogen pharmacophore |
| Comparator Or Baseline | Mono-chlorinated or unsubstituted benzaldehydes (lack the dual-halogen pharmacophore) |
| Quantified Difference | Ensures necessary biogenic amine transporter affinity |
| Conditions | Base-catalyzed condensation with 3-methoxyacetophenone |
This compound provides the exact dihalogenated phenyl ring required to synthesize high-affinity indanamine and tetrahydronaphthalenamine APIs with excellent intermediate yields.
3,4-Dichlorobenzaldehyde is the optimal starting material for generating indanamine, tetrahydronaphthalenamine, and chalcone-based APIs targeting the central nervous system. Its specific 3,4-dichloro substitution pattern is strictly required to achieve sub-nanomolar affinity for targets like hMAO-B and to maintain the pharmacophore necessary for selective serotonin reuptake inhibition [REFS-1, REFS-2].
In industrial processes requiring the oxidation of halogenated benzaldehydes to their corresponding benzoic acids, or in complex condensation reactions, 3,4-dichlorobenzaldehyde is the preferred isomer. Unlike 2,4-dichlorobenzaldehyde, it lacks ortho-substitution, preventing steric hindrance at the formyl group and ensuring rapid, high-yield formation of critical intermediates like peroxyacetals [3].
For specialized carbene-transfer reactions and stereoselective olefinations, 3,4-dichlorobenzaldehyde provides a highly electron-deficient aromatic system. While this electronic profile reduces yields compared to mono-chlorinated analogs like 4-chlorobenzaldehyde, it is selectively procured when the downstream product strictly requires the dihalogenated motif, allowing chemists to accurately adjust catalyst loadings (e.g., Iron(IV)-corroles) to compensate for the altered reactivity [4].
Corrosive